molecular formula C14H18FNO B5395370 1-(4-fluorobenzoyl)azocane

1-(4-fluorobenzoyl)azocane

Cat. No.: B5395370
M. Wt: 235.30 g/mol
InChI Key: BXAJLPZTQVFYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)azocane is an eight-membered azocane ring (a saturated heterocycle with seven carbons and one nitrogen) functionalized with a 4-fluorobenzoyl group at the nitrogen position. The 4-fluorobenzoyl moiety is commonly employed in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

azocan-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-13-8-6-12(7-9-13)14(17)16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAJLPZTQVFYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(4-fluorobenzoyl)azocane, enabling a comparative analysis of synthesis, properties, and bioactivity.

1-(4-Chlorobenzyl)azocane

  • Structure : Features an azocane ring substituted with a 4-chlorobenzyl group.
  • Synthesis : Likely synthesized via alkylation of azocane with 4-chlorobenzyl chloride.
  • Properties: The chloro substituent provides lipophilicity, while the benzyl group introduces steric bulk. No direct bioactivity data is provided, but chlorinated aromatics are common in antimicrobial agents .

1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylpurine-2,6-dione (Compound 65)

  • Structure : A xanthine derivative with an azocane-containing alkynyl chain.
  • Synthesis : Introduced via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition.
  • Bioactivity : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM), surpassing the reference drug galantamine. The azocane moiety enhances binding to the enzyme’s peripheral anionic site .
  • Comparison : The fluorobenzoyl group in 1-(4-fluorobenzoyl)azocane could similarly improve target affinity, though its larger aromatic system may alter pharmacokinetics.

1-(4-Fluorobenzoyl)-9H-carbazole

  • Structure : A carbazole core with a 4-fluorobenzoyl group at the 1-position.
  • Synthesis : Achieved via BCl₃-mediated Friedel-Crafts acylation, yielding 38% isolated product. Single-crystal X-ray diffraction confirmed planar alignment of the benzoyl and carbazole groups, stabilized by N–H···O hydrogen bonds .
  • Bioactivity : Designed as a building block for ¹⁸F-labeled COX-2 inhibitors, highlighting the fluorobenzoyl group’s utility in radiopharmaceuticals.
  • Comparison : While both compounds share the 4-fluorobenzoyl group, the carbazole core’s rigidity contrasts with azocane’s flexibility, impacting solubility and target selectivity.

Azaperone (4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone)

  • Structure : A piperazine-containing antipsychotic with a fluorobenzoyl-like moiety.
  • Bioactivity : Acts as a dopamine antagonist (LD₅₀ = 245 mg/kg in rats). The fluorine atom enhances blood-brain barrier penetration .
  • Comparison : Replacing piperazine with azocane could modulate receptor selectivity and reduce toxicity, though synthetic complexity may increase.

Table 1: Key Properties of Compared Compounds

Compound Core Structure Substituent Bioactivity (IC₅₀/LD₅₀) Key Reference
1-(4-Fluorobenzoyl)azocane Azocane 4-Fluorobenzoyl N/A (Theoretical) -
1-(4-Chlorobenzyl)azocane Azocane 4-Chlorobenzyl N/A
Compound 65 Xanthine Azocane-alkynyl 0.089 μM (AChE)
1-(4-Fluorobenzoyl)carbazole Carbazole 4-Fluorobenzoyl COX-2 inhibition
Azaperone Piperazine Fluorobutyrophenone 245 mg/kg (rat LD₅₀)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.